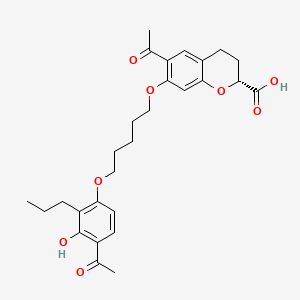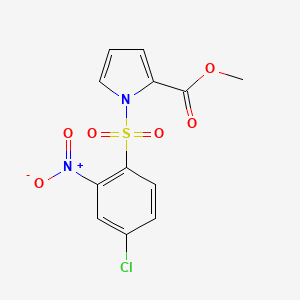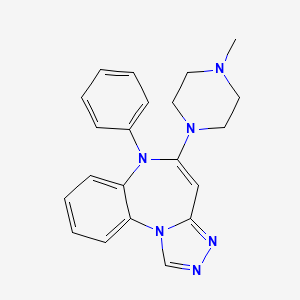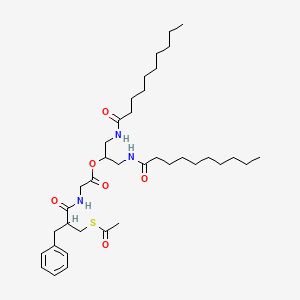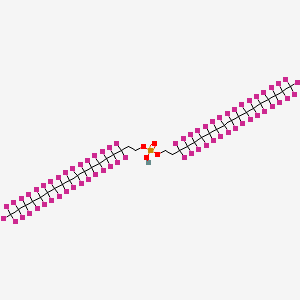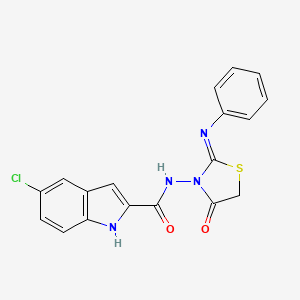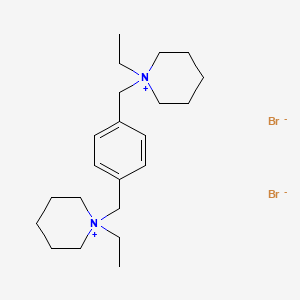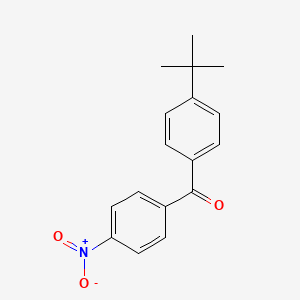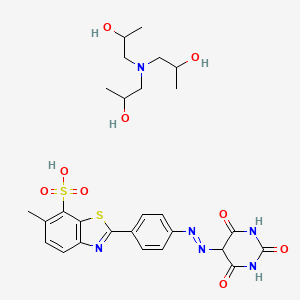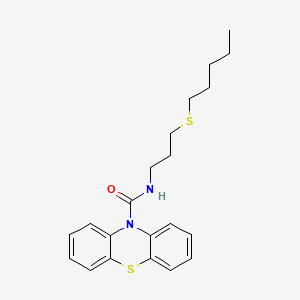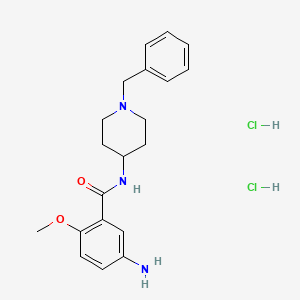
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) is a complex chemical compound known for its unique structure and properties. This compound features a barium ion coordinated with two cyanamidate ligands, each containing a pyrimidinyl group linked through an azo bond. The presence of multiple functional groups, including azo and cyanamidate, makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of a pyrimidinyl amine, followed by coupling with another pyrimidinyl compound to form the azo linkage.
Introduction of the cyanamidate group: The azo compound is then reacted with a cyanamide derivative under controlled conditions to introduce the cyanamidate functionality.
Coordination with barium: Finally, the cyanamidate-azo compound is treated with a barium salt, such as barium chloride, to form the desired barium complex.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) undergoes various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The azo linkage can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The cyanamidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. Major products formed from these reactions include nitro compounds, amines, and substituted cyanamidates.
Applications De Recherche Scientifique
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo and cyanamidate derivatives.
Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) involves its interaction with molecular targets such as enzymes and receptors. The azo and cyanamidate groups can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) include:
Sodium 2,5-bis[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]benzamido]benzenesulfonate: This compound features a similar azo linkage but with different substituents, leading to variations in reactivity and applications.
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt: Another azo compound with distinct functional groups, used in different industrial applications.
The uniqueness of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) lies in its specific combination of functional groups and its ability to form stable complexes with barium, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
83804-18-6 |
|---|---|
Formule moléculaire |
C18H12BaN16O10+2 |
Poids moléculaire |
749.7 g/mol |
Nom IUPAC |
barium(2+);[4,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinan-2-ylidene]cyanamide |
InChI |
InChI=1S/2C9H6N8O5.Ba/c2*10-1-11-8-12-4(18)2(5(19)13-8)16-17-3-6(20)14-9(22)15-7(3)21;/h2*2-3H,(H2,11,12,13,18,19)(H2,14,15,20,21,22);/q;;+2 |
Clé InChI |
ORWFFXVGYBXMPT-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


